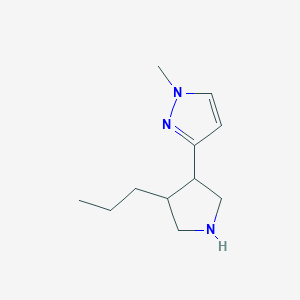

1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

Beschreibung

Molecular Structure Analysis and Conformational Studies

The molecular formula of 1-methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is C12H21N3 , with a molecular weight of 207.32 g/mol . The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) is substituted at the 1-position by a methyl group and at the 3-position by a 4-propylpyrrolidine group. The pyrrolidine ring adopts a puckered conformation, with the propyl chain extending into a staggered configuration to minimize steric strain.

Conformational flexibility arises primarily from rotation around the single bond connecting the pyrazole and pyrrolidine rings. Density functional theory (DFT) calculations indicate that the dihedral angle between the pyrazole plane and the pyrrolidine ring ranges from 15° to 45° , depending on the solvent environment. This rotational freedom enables the molecule to adopt multiple low-energy conformers, as evidenced by nuclear magnetic resonance (NMR) splitting patterns in nonpolar solvents.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 18.2 | 0.0 |

| B | 32.7 | 1.4 |

| C | 44.9 | 2.1 |

Table 1: Predicted conformational states of 1-methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole from DFT calculations.

The methyl group at the 1-position exerts minimal steric hindrance, while the propyl chain on the pyrrolidine ring participates in van der Waals interactions with adjacent molecules in the solid state.

Eigenschaften

Molekularformel |

C11H19N3 |

|---|---|

Molekulargewicht |

193.29 g/mol |

IUPAC-Name |

1-methyl-3-(4-propylpyrrolidin-3-yl)pyrazole |

InChI |

InChI=1S/C11H19N3/c1-3-4-9-7-12-8-10(9)11-5-6-14(2)13-11/h5-6,9-10,12H,3-4,7-8H2,1-2H3 |

InChI-Schlüssel |

KZWCXPCGSSSMBT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CNCC1C2=NN(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls or Equivalent Precursors

Detailed Example Preparation Protocol

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylhydrazine + α,β-unsaturated ketone, EtOH, reflux 4 h | Cyclocondensation to form 1-methyl-3-substituted pyrazole core | 75–85 | Control of regioselectivity by temperature and solvent |

| 2 | 3-Chloropyrazole intermediate + 4-propylpyrrolidine, base (K2CO3), MeCN, 50 °C, 3 h | Nucleophilic substitution at C-3 | 80–90 | Purification by crystallization |

| 3 | Alternative: 3-Iodopyrazole + 4-propylpyrrolidine boronic acid, Pd catalyst, base, 90 °C, 6 h | Suzuki coupling for C–C bond formation | 60–75 | Requires inert atmosphere, dry solvents |

Mechanistic Insights and Optimization

- The regioselectivity in pyrazole formation is influenced by the nature of hydrazine and carbonyl substrates, as well as reaction conditions such as temperature and solvent polarity.

- Photocatalytic methods allow milder conditions and better control over regioselectivity, minimizing side reactions.

- Nucleophilic substitution on halogenated pyrazoles proceeds via an SNAr mechanism facilitated by electron-withdrawing groups on the pyrazole ring.

- Cross-coupling reactions require careful ligand and catalyst selection to optimize yields and minimize byproducts.

Summary of Research Findings

- Novel one-pot methods using nitrile imines and mercaptoacetaldehyde provide efficient routes to 1-aryl-3-substituted pyrazoles with functional group tolerance and scalability.

- Photocatalyzed [3+2] cycloadditions offer regioselective access to pyrazoles under mild visible light irradiation.

- Halogenated pyrazole intermediates serve as versatile platforms for substitution with pyrrolidine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Optimization of reaction parameters such as temperature, solvent, catalyst loading, and atmosphere is critical for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced products.

Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents used in substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Table 1: Substituent Impact on Key Properties

Tautomerism and Stability

Annular tautomerism in 3(5)-disubstituted pyrazoles () is influenced by substituent electronic and steric effects. For example:

- 1H-Pyrazole-3-(N-tert-butyl)-carboxamide (): The carboxamide group stabilizes the N1-H tautomer via intramolecular hydrogen bonding.

- 3(5)-Trifluoromethyl-1H-pyrazoles (): The electron-withdrawing CF₃ group favors the N2-H tautomer.

- Target Compound : The 4-propylpyrrolidin group may sterically hinder tautomerization, favoring a single tautomeric form. This could enhance metabolic stability compared to tautomerically flexible analogs.

Biologische Aktivität

1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its specific structure includes a methyl group at position 1 and a propylpyrrolidine moiety at position 3, which may influence its biological activity.

Pharmacological Activities

- Anti-inflammatory Activity : Pyrazole derivatives, including 1-methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole, have been shown to exhibit significant anti-inflammatory effects. Studies indicate that modifications in the pyrazole structure can enhance anti-inflammatory properties, making them comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacterial strains. For example, related pyrazole derivatives have been tested against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) indicating effective bacteriostatic activity .

- Antitumor Potential : Recent research highlights the antitumor activity of pyrazole derivatives. These compounds have been evaluated for their ability to inhibit key pathways involved in cancer cell proliferation, such as the BRAF and EGFR signaling pathways . Specific studies have reported that certain derivatives exhibit potent antiproliferative effects against various cancer cell lines.

The biological activity of 1-methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes such as monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits for mood disorders .

- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation. For instance, some studies suggest that pyrazoles can induce apoptosis in cancer cells by activating caspase pathways .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including 1-methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole, using carrageenan-induced edema models in mice. The results indicated that these compounds significantly reduced inflammation compared to control groups, supporting their potential use in treating inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains. The results showed that certain compounds had MIC values lower than conventional antibiotics, suggesting they could serve as effective alternatives in treating resistant bacterial infections .

Research Findings Summary

Q & A

Q. What are standard synthetic routes for preparing 1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole and its analogs?

A common method involves multi-step condensation and cyclization. For example, pyrazole derivatives are synthesized via refluxing precursor compounds (e.g., propenones or hydrazines) in solvents like xylene, followed by purification via recrystallization (methanol) or column chromatography . Key steps include controlling reaction time (e.g., 25–30 hours) and stoichiometric ratios of reagents like chloranil .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

- NMR : Protons on the pyrazole ring and pyrrolidine substituents exhibit distinct splitting patterns. For instance, methyl groups on the pyrrolidine moiety resonate near δ 1.0–1.5 ppm, while pyrazole protons appear upfield due to aromatic shielding .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns, such as loss of the propylpyrrolidine group .

Q. What functional group modifications (e.g., nitro, carboxylic acid) are feasible for this compound?

Nitro groups can be introduced via nitration at the pyrazole C4 position, while carboxylic acid derivatives are synthesized by hydrolysis of ester precursors under basic conditions . Substituent position (e.g., C3 vs. C5 on pyrazole) critically impacts reactivity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity or receptor interactions?

Density Functional Theory (DFT) optimizes the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps), which correlate with binding affinity to targets like cannabinoid receptors . Docking studies with proteins (e.g., using AutoDock Vina) can model interactions, such as hydrogen bonding with pyrrolidine nitrogen .

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How does fluorination or trifluoromethylation alter the compound’s physicochemical properties?

Trifluoromethyl groups enhance metabolic stability and lipophilicity. For example, CuI-catalyzed trifluoromethylation of pyrazole precursors improves bioavailability, as seen in analogues with 75% yield under optimized conditions (DMF, KF, 44 hours) . Fluorinated derivatives also exhibit stronger electronegativity, affecting π-π stacking in crystal structures .

Q. What catalytic systems (e.g., ligands, metal catalysts) are effective in coupling reactions involving this compound?

Phosphine ligands (e.g., BippyPhos) facilitate palladium-catalyzed cross-couplings. Boronate esters (e.g., 1-methylpyrazole-3-boronic acid pinacol ester) enable Suzuki-Miyaura reactions for biaryl synthesis, with purity >97% under inert conditions .

Q. How can X-ray crystallography or SC-XRD validate stereochemical outcomes in derivatives?

Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and dihedral angles, confirming substituent orientation. For example, a hydroxyethylpyrazole derivative showed a 120° angle between the pyrazole and triazole rings, critical for intermolecular interactions .

Methodological Considerations

Q. What purification techniques are optimal for isolating high-purity samples?

- Recrystallization : Methanol/water mixtures (1:1) effectively remove polar impurities .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexanes (0–30%) separates non-polar byproducts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.